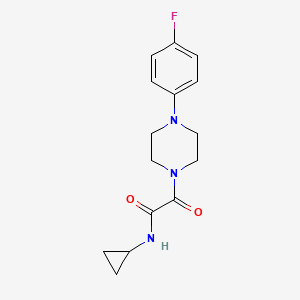
N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide, also known as CPP-115, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
This compound has been used in the synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . These derivatives have shown significant inhibition of bacterial pathogens commonly disseminated in hospital environments . For instance, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .
Antibacterial Activity Against S. aureus
Certain N-4 piperazinyl ciprofloxacin derivatives, which are synthesized using this compound, have shown potent antibacterial activities against S. aureus . These derivatives have exhibited remarkable antibacterial activities with MICs as low as 0.06 µg/mL, which is significantly lower than that of ciprofloxacin .
Antibacterial Activity Against E. coli
The same N-4 piperazinyl ciprofloxacin derivatives have also demonstrated remarkable antibacterial activities against E. coli . These derivatives have shown MICs as low as 0.18 µg/mL, which is more potent than ciprofloxacin .
Antifungal Activity
Certain ciprofloxacin hybrids, synthesized using this compound, have shown comparable antifungal activity to ketoconazole against Candida albicans . These compounds have exhibited MICs in the range of 2.03–3.89 µg/mL .
Inhibition of DNA Gyrase
Some ciprofloxacin hybrids, synthesized using this compound, have shown inhibitory activity against DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA, and it is a known target for many antibacterial agents .
Anti-Cancer Applications
Although not directly related to “N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide”, similar compounds with piperazinyl moieties have shown potential anti-cancer applications . For instance, certain compounds have been found to inhibit the migration and invasion of A549 cells, a type of lung cancer cell .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with nucleoside transporters .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory effects on nucleoside transporters .
Biochemical Pathways
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide may affect the salvage pathways for the biosynthesis of nucleotides, as these pathways involve the transport of physiological nucleosides by nucleoside transporters .
Result of Action
Similar compounds have shown to inhibit nucleoside transporters, which could potentially affect the salvage pathways for the biosynthesis of nucleotides .
Action Environment
It’s worth noting that the activity of similar compounds (nucleoside transporters) is increased in an acidic environment .
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-11-1-5-13(6-2-11)18-7-9-19(10-8-18)15(21)14(20)17-12-3-4-12/h1-2,5-6,12H,3-4,7-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKRIBWDOUZERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)
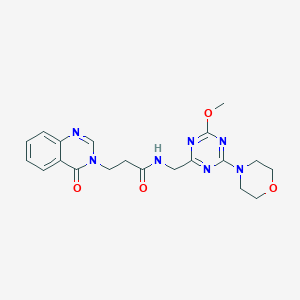
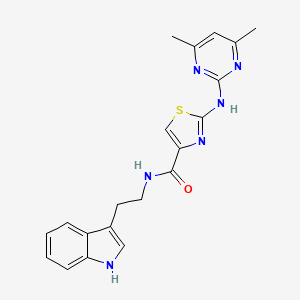
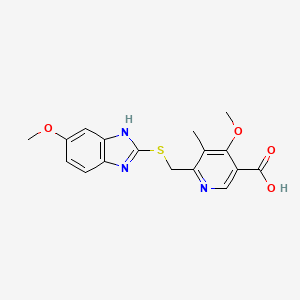
![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)

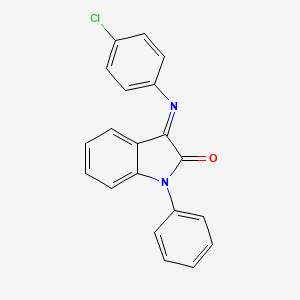
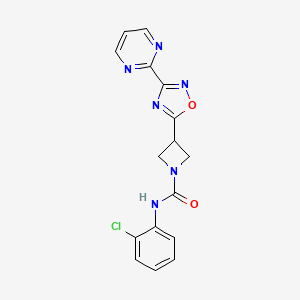
![2-cyano-N-[(furan-2-yl)methyl]-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]acetamide](/img/structure/B2419548.png)
![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)